1-Bromo-2-(heptyloxy)cyclohexane
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Overview
Description
1-Bromo-2-(heptyloxy)cyclohexane is an organic compound with the molecular formula C13H25BrO. It is a derivative of cyclohexane, where a bromine atom and a heptyloxy group are substituted at the 1 and 2 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(heptyloxy)cyclohexane can be synthesized through the bromination of 2-(heptyloxy)cyclohexanol. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(heptyloxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of 2-(heptyloxy)cyclohexanol or 2-(heptyloxy)cyclohexylamine.
Elimination: Formation of 1-heptyloxycyclohexene.
Oxidation: Formation of 2-(heptyloxy)cyclohexanone or 2-(heptyloxy)cyclohexanoic acid.
Scientific Research Applications
1-Bromo-2-(heptyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(heptyloxy)cyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations. The heptyloxy group can undergo oxidation, contributing to the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
- 1-Bromo-2-(methoxy)cyclohexane
- 1-Bromo-2-(ethoxy)cyclohexane
- 1-Bromo-2-(propoxy)cyclohexane
Comparison: 1-Bromo-2-(heptyloxy)cyclohexane is unique due to the length of its heptyloxy chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Biological Activity
1-Bromo-2-(heptyloxy)cyclohexane, with the CAS number 1342565-60-9, is a compound that has garnered interest due to its potential biological activities. This article explores its properties, biological activity, and relevant research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C12H21BrO
- Molecular Weight : 251.21 g/mol
- Chemical Structure : The structure consists of a cyclohexane ring substituted with a bromine atom and a heptyloxy group, which influences its solubility and reactivity.
Biological Activity
The biological activity of this compound is primarily investigated through its interactions with various biological systems. Below are key findings from the literature:
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have been conducted on structurally similar compounds. For instance, derivatives of cyclohexane with halogen substitutions have shown varying degrees of cytotoxic effects on human cancer cell lines. Although direct data on this compound is sparse, the presence of the bromine atom may imply similar cytotoxic potential.
Toxicological Evaluations
Toxicological assessments are crucial for understanding the safety profile of any chemical compound. The toxicity of halogenated compounds can vary significantly based on their structure. For instance, some studies have shown that brominated compounds can exhibit mutagenic or carcinogenic properties in certain conditions. Specific evaluations for this compound would be necessary to establish its safety profile thoroughly.
Case Studies and Research Findings
A few relevant studies provide insights into the biological implications of similar compounds:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy examined the effectiveness of various brominated compounds against resistant bacterial strains, suggesting that structural modifications can enhance activity.
- Cytotoxic Effects : Research published in Cancer Research focused on halogenated cycloalkanes and their cytotoxic effects on breast cancer cell lines, indicating that such compounds can induce apoptosis through reactive oxygen species (ROS) generation.
- Mutagenicity Assessments : The U.S. Environmental Protection Agency (EPA) has conducted evaluations on structurally related brominated compounds, noting their potential for mutagenicity based on in vitro assays.
Data Table: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Potential activity against bacterial strains | Journal of Antimicrobial Chemotherapy |
Cytotoxicity | Induces apoptosis in cancer cell lines | Cancer Research |
Mutagenicity | Potential mutagenic effects noted in related studies | U.S. EPA Reports |
Properties
Molecular Formula |
C13H25BrO |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-bromo-2-heptoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h12-13H,2-11H2,1H3 |
InChI Key |
PFLMSXWDJZVKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1CCCCC1Br |
Origin of Product |
United States |
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